11-amino-2,6-dimethyl-3,4-dihydro-2H-indolo[2,3-b]quinolin-1-one
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Overview
Description
BRL-54504AX is a small molecule drug that acts as a modulator of gamma-aminobutyric acid (GABA) receptors. It was initially developed by Smithkline Beecham Pharmaceuticals (India) Ltd. and is currently in the discovery phase for the treatment of anxiety disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRL-54504AX involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly available.
Industrial Production Methods
Industrial production methods for BRL-54504AX are not disclosed in the available literature. Typically, the production of such compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
BRL-54504AX undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
BRL-54504AX has several scientific research applications, including:
Chemistry: Used as a tool compound to study GABA receptor modulation.
Biology: Investigated for its effects on neuronal activity and neurotransmission.
Medicine: Explored as a potential therapeutic agent for anxiety disorders.
Industry: Utilized in the development of new pharmaceuticals targeting GABA receptors.
Mechanism of Action
BRL-54504AX exerts its effects by modulating GABA receptors, which are involved in inhibitory neurotransmission in the central nervous system. By binding to these receptors, BRL-54504AX enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and potential anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A benzodiazepine that also modulates GABA receptors but has a different chemical structure.
Phenobarbital: A barbiturate that enhances GABAergic activity but with a broader range of effects.
Gabapentin: A GABA analog that modulates GABA receptors indirectly.
Uniqueness
BRL-54504AX is unique in its specific modulation of GABA receptors, offering potential advantages in terms of selectivity and reduced side effects compared to other compounds targeting the same receptors .
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
11-amino-2,6-dimethyl-3,4-dihydro-2H-indolo[2,3-b]quinolin-1-one |
InChI |
InChI=1S/C17H17N3O/c1-9-7-8-11-14(16(9)21)15(18)13-10-5-3-4-6-12(10)20(2)17(13)19-11/h3-6,9H,7-8H2,1-2H3,(H2,18,19) |
InChI Key |
NWCDOCLEZPSZBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1=O)C(=C3C4=CC=CC=C4N(C3=N2)C)N |
Origin of Product |
United States |
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